molecular formula C11H14N2O3S B2646951 2-{[2-Oxo-2-(propylamino)ethyl]thio}nicotinic acid CAS No. 852537-91-8

2-{[2-Oxo-2-(propylamino)ethyl]thio}nicotinic acid

Cat. No.: B2646951
CAS No.: 852537-91-8
M. Wt: 254.3
InChI Key: JCUCHGOPMQUHCZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Oxo-2-(propylamino)ethyl]thio}nicotinic acid typically involves multiple steps. One common method starts with the preparation of 2-(propylamino)ethyl thioether, which is then subjected to oxidation to introduce the oxo group. The final step involves the coupling of this intermediate with nicotinic acid under suitable reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[2-Oxo-2-(propylamino)ethyl]thio}nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The propylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-Oxo-2-(propylamino)ethyl]thio}nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-{[2-Oxo-2-(propylamino)ethyl]thio}nicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxo and thioether groups may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, lacking the thioether and propylamino groups.

    2-{[2-Hydroxy-2-(propylamino)ethyl]thio}nicotinic acid: A reduced form with a hydroxyl group instead of an oxo group.

    2-{[2-Oxo-2-(methylamino)ethyl]thio}nicotinic acid: A similar compound with a methylamino group instead of a propylamino group.

Uniqueness

2-{[2-Oxo-2-(propylamino)ethyl]thio}nicotinic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the oxo group and the thioether linkage, along with the propylamino group, allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[2-oxo-2-(propylamino)ethyl]sulfanylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-2-5-12-9(14)7-17-10-8(11(15)16)4-3-6-13-10/h3-4,6H,2,5,7H2,1H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUCHGOPMQUHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=C(C=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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